molecular formula C7H14N2O2 B13334835 2-(azetidin-3-yloxy)-N-ethylacetamide

2-(azetidin-3-yloxy)-N-ethylacetamide

Cat. No.: B13334835
M. Wt: 158.20 g/mol
InChI Key: SQYOEZUSVSZSBS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N-ethylacetamide is a secondary acetamide derivative characterized by an azetidine ring (a four-membered saturated heterocycle with three carbons and one nitrogen) linked via an ether oxygen to an N-ethylacetamide group.

However, analogous methods for related acetamides (e.g., N-(3-acetyl-2-thienyl)acetamides) involve one-step N-acylation reactions using acetyl halogenides and amines under reflux conditions .

Key physicochemical properties, such as torsional dynamics, can be inferred from studies on N-ethylacetamide derivatives. For example, microwave spectroscopy reveals that the acetyl methyl group in N-ethylacetamide exhibits a torsional barrier of ~73.5 cm⁻¹, influencing conformational stability . While specific data for 2-(azetidin-3-yloxy)-N-ethylacetamide are lacking, the azetidine ring likely introduces steric and electronic effects that modulate rotational freedom and intermolecular interactions.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-ethylacetamide

InChI

InChI=1S/C7H14N2O2/c1-2-9-7(10)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

SQYOEZUSVSZSBS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N-ethylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the generation of polysubstituted 2-azetidinones via in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate . This approach is highly stereoselective and involves a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene.

Industrial Production Methods: Industrial production methods for 2-(azetidin-3-yloxy)-N-ethylacetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(azetidin-3-yloxy)-N-ethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(azetidin-3-yloxy)-N-ethylacetamide include molecular iodine, triethylamine, and benzenesulfonyl chloride . Reaction conditions may involve refluxing in anhydrous solvents under a nitrogen atmosphere to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of 2-(azetidin-3-yloxy)-N-ethylacetamide depend on the specific reaction conditions and reagents used. For example, the reaction with Schiff bases and aryloxyketene can yield trans-β-lactams as the primary products .

Scientific Research Applications

2-(azetidin-3-yloxy)-N-ethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azetidine derivatives have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents . The unique structural properties of azetidines make them valuable in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine-O-Acetamide Moieties

Compounds sharing the azetidine-O-acetamide scaffold exhibit variations in the acetamide nitrogen substituents, which influence their physicochemical and biological profiles:

Compound Name Substituents Key Features/Applications Synthesis Status References
2-(azetidin-3-yloxy)-N-ethylacetamide Ethyl group on acetamide Discontinued; potential scaffold Limited commercial scale
2-(azetidin-3-yloxy)-N,N-dimethylacetamide Dimethyl group on acetamide Increased lipophilicity Available (3 suppliers)
2-(azetidin-3-yloxy)-N-isopropylacetamide Isopropyl group on acetamide Enhanced steric bulk Available (2 suppliers)
  • N-Isopropyl Analog : The bulkier isopropyl group may hinder rotational dynamics, affecting conformational stability and binding to biological targets .

Functional Analogs with N-Ethylacetamide Moieties

N-Ethylacetamide is a common pharmacophore in bioactive molecules, though its role varies with structural context:

Compound Name Core Structure Biological Activity Mechanism/Application References
Zaleplon Pyrazolopyrimidine core Sedative hypnotic (GABA receptor) Approved sleep aid
Kingianin series derivative Pentacyclic core α-Amylase/α-glucosidase inhibition Antidiabetic candidate
N-(4-((2,4-DNP)amino)pentyl)-N-ethylacetamide Chloroquine analog Mitochondrial ATP inhibition Anticancer/antiviral research
  • Zaleplon : Demonstrates the importance of the N-ethylacetamide group in enhancing metabolic stability and receptor binding affinity .
  • Chloroquine Analog : Shows that N-ethylacetamide can enhance mitochondrial targeting, a critical factor in metabolic disease research .

Physicochemical and Conformational Comparisons

  • Torsional Dynamics : N-Ethylacetamide derivatives exhibit low torsional barriers (~73.5 cm⁻¹), allowing large-amplitude motion of the acetyl methyl group. Substituents like azetidine may further reduce symmetry, complicating conformational landscapes .
  • Thermodynamic Stability: notes tautomerism in related thiazol-4-one acetamides (e.g., 3i-A and 3i-I in a 4:1 ratio), suggesting that 2-(azetidin-3-yloxy)-N-ethylacetamide may also exhibit tautomeric or conformational equilibria under physiological conditions .

Biological Activity

2-(azetidin-3-yloxy)-N-ethylacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of azetidine derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of 2-(azetidin-3-yloxy)-N-ethylacetamide, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(azetidin-3-yloxy)-N-ethylacetamide is characterized by an azetidine ring connected to an ethylacetamide moiety. Its molecular formula is C7H13N2O2C_7H_{13}N_2O_2, with a molecular weight of approximately 157.19 g/mol. The presence of the azetidine ring contributes to its reactivity and potential interactions with biological targets.

Research indicates that 2-(azetidin-3-yloxy)-N-ethylacetamide exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known anticancer agents that target microtubules.
  • Interaction with Protein Targets : The azetidine structure allows the compound to mimic natural substrates, facilitating binding to various enzymes and receptors involved in cellular signaling pathways .

Biological Activities

The biological activities of 2-(azetidin-3-yloxy)-N-ethylacetamide have been explored in various studies, highlighting its potential therapeutic applications:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. In vitro studies show IC50 values indicating effective inhibition of cell growth, particularly in breast and colon cancer models.
  • Neuroprotective Effects : Preliminary research suggests that derivatives of azetidine compounds may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(azetidin-3-yloxy)-N-ethylacetamide:

Compound NameStructural FeaturesBiological Activity
2-(azetidin-3-yloxy)-N-methylacetamideAzetidine ring with N-methyl groupAntiproliferative
3-(prop-1-en-2-yl)azetidin-2-oneAzetidine ring with propenyl substituentAntiproliferative
2-(azetidin-3-yloxy)-N,N-dimethylacetamideDimethyl substitution increases lipophilicityPotential neuroprotective effects

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(azetidin-3-yloxy)-N-ethylacetamide:

  • Antiproliferative Studies : A notable study evaluated the compound's effect on human cancer cell lines, demonstrating a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via microtubule destabilization.
  • Enzyme Interaction Studies : Research focused on the binding affinity of the compound to specific enzymes revealed significant interactions that suggest potential roles in modulating enzyme activity, which may lead to therapeutic applications in metabolic disorders .

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